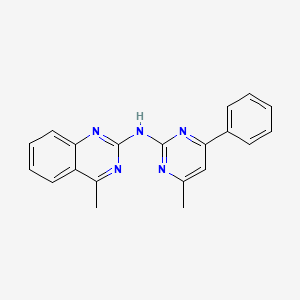

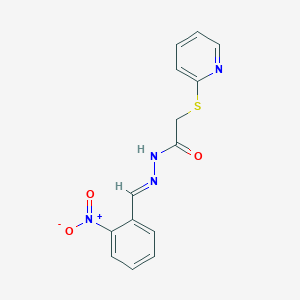

![molecular formula C16H28N6O2 B5507832 N,N-dimethyl-1-{4-methyl-5-[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5507832.png)

N,N-dimethyl-1-{4-methyl-5-[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemicals that often feature in the synthesis and study of potentially bioactive molecules, particularly those with heterocyclic structures like triazoles, morpholines, and piperidines. These structures are central in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including the use of 1,3-dipolar cycloaddition reactions, as seen in the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, which was achieved by reacting 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole with N,N-dibenzylprop-2-yn-1-amine in toluene at reflux (Younas, El Hallaoui, & Alami, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds is typically characterized using spectroscopic methods such as NMR and X-ray diffraction studies. For example, the structure of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was elucidated using IR, 1H NMR, LC-MS spectra, and confirmed by X-ray diffraction studies, highlighting the importance of inter and intra-molecular hydrogen bonding in stabilizing the molecule (Prasad et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds with triazol, morpholine, and piperidine units can be diverse. The Mannich reaction, for instance, is a common method for modifying such molecules, as detailed in studies on the synthesis of various triazole derivatives, which can involve the addition of different amines to introduce new functional groups and alter the compound's properties (Ebi, Brain, & Udeala, 1996).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, crystallinity, and melting points, are crucial for their application and can be determined using various analytical techniques. The choice of solvent, for instance, can significantly affect the solubility and, consequently, the bioavailability of the compound.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and the compound's behavior under different conditions, are essential for understanding its potential applications. The stability of similar compounds, such as tetrafluoroborates, has been attributed to the structural characteristics determined by X-ray diffraction studies, which provide insights into their superior performance as coupling reagents in peptide synthesis (Olczak et al., 2008).

Aplicaciones Científicas De Investigación

Neurokinin-1 Receptor Antagonism

Research has identified a compound closely related to the specified chemical as a high-affinity, orally active neurokinin-1 (NK1) receptor antagonist, demonstrating effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights its potential in developing treatments targeting NK1 receptor-mediated conditions (Harrison et al., 2001).

Antimicrobial Applications

Several studies have synthesized new derivatives incorporating similar chemical frameworks, demonstrating moderate to very good antibacterial and antifungal activities. These findings underscore the potential of these compounds in developing new antimicrobial agents to combat pathogenic strains (Thomas et al., 2010).

Pharmacological Properties of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives, which share structural similarities with the specified compound, are noted for their significant pharmacological properties. These include antimicrobial, antifungal, anti-inflammatory, and hypoglycemic effects, as well as the capability to stimulate the central nervous system. This broad range of activities supports the continued investigation into 1,2,4-triazole derivatives for potential therapeutic applications (Hlazunova, 2020).

Enantioselective Synthesis

Research into the asymmetric synthesis of related compounds has been conducted to explore their potential in creating optically active substances. Such studies are crucial for the development of drugs with specific enantiomeric preferences, which can lead to treatments with improved efficacy and reduced side effects (Froelich et al., 1996).

Insecticidal Properties

Investigations into pyridine derivatives structurally related to the specified compound have demonstrated significant insecticidal activity. This suggests the potential of these compounds in agricultural applications, particularly in pest control strategies (Bakhite et al., 2014).

Propiedades

IUPAC Name |

[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N6O2/c1-19(2)12-14-17-18-15(20(14)3)13-5-4-6-22(11-13)16(23)21-7-9-24-10-8-21/h13H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXKKTQRHXSJFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCCN(C2)C(=O)N3CCOCC3)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)

![2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)

![2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5507815.png)

![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide](/img/structure/B5507845.png)